molecular formula C20H15ClN4O2S B15030106 (7Z)-3-(4-chlorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-chlorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B15030106
M. Wt: 410.9 g/mol
InChI Key: RXMYMJSEBMJMCE-MSUUIHNZSA-N
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Description

3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole moiety and the chlorophenyl group. Key reaction conditions include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

(7Z)-3-(4-chlorophenyl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15ClN4O2S/c1-11-2-7-15-14(8-11)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)28-17)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,23,26)/b17-16-

InChI Key

RXMYMJSEBMJMCE-MSUUIHNZSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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